Cu(II)-Induced Amide Nitrogen Coordination
In aqueous solution, (GlyCys)2 forms three major Cu(II) species—[CuL], [Cu₂H₋₂L], and [CuH₋₁L]⁻—resulting from copper(II)-induced deprotonation and coordination of the peptide amide nitrogen [1]. This behavior is not observed for the reversed-sequence analog (CysGly)2, oxidized glutathione (GSSG), or D-penicillamine disulfide, where Cu(II) binds exclusively via amino and carboxylate groups without amide nitrogen involvement [1][2]. The disulfide sulfur atoms remain uncoordinated in all systems, confirming that the amide nitrogen coordination is a sequence-specific feature unique to the Gly-Cys arrangement.
| Evidence Dimension | Cu(II) complex species formed and donor atom involvement |
|---|---|
| Target Compound Data | [CuL], [Cu₂H₋₂L], [CuH₋₁L]⁻; amide N deprotonation and coordination confirmed |
| Comparator Or Baseline | (CysGly)₂, GSSG, D-penicillamine disulfide: only amino/carboxylate coordination; no amide N deprotonation |
| Quantified Difference | Qualitative difference in coordination mode (amide N vs. none); species distribution data available in full text |
| Conditions | Potentiometric, UV-Vis, NMR, and EPR spectroscopy in aqueous solution, 25 °C, I = 0.2 M KCl |
Why This Matters
Researchers studying sequence-dependent metal coordination or designing peptide-based metal sensors require the Gly-Cys sequence to achieve amide nitrogen participation, which cannot be replicated by the reversed sequence or longer peptides.
- [1] Ágoston, C.G., Várnagy, K., Bényei, A., Sanna, D., Micera, G., Sóvágó, I. (2000). Solution equilibria and structural characterisation of the transition metal complexes of glycyl-L-cysteine disulfide. Polyhedron, 19(15), 1849–1857. View Source
- [2] Várnagy, K., Sóvágó, I., et al. (1994). Potentiometric and spectroscopic studies on the copper(II), nickel(II), cobalt(II) and zinc(II) complexes of D-penicillamine disulfide, oxidized glutathione and L-cysteinylglycine disulfide. J. Chem. Soc., Dalton Trans., 1994, 2939–2945. View Source
